{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Beschreibung
{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a tertiary amine derivative featuring a piperidine core substituted with a benzyl-methyl-aminomethyl group at the 3-position and an acetic acid moiety at the 1-position.
Eigenschaften
IUPAC Name |
2-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17(10-14-6-3-2-4-7-14)11-15-8-5-9-18(12-15)13-16(19)20/h2-4,6-7,15H,5,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLUJPDRDTOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a benzyl-methyl-amino group. This is followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler amine or alcohol.
Wissenschaftliche Forschungsanwendungen
The compound {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a novel chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on pharmacological, biochemical, and synthetic chemistry applications, while also providing comprehensive data tables and case studies where applicable.
Pharmacological Applications
a. Neuropharmacology
The structure of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid suggests it could interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that piperidine derivatives often exhibit significant activity at central nervous system (CNS) receptors, making this compound a candidate for the development of new psychoactive drugs or treatments for neurological disorders.
b. Antidepressant Activity
Preliminary studies on similar compounds have shown potential antidepressant effects. The modulation of neurotransmitter levels through the inhibition of reuptake mechanisms could be investigated further with this compound.
Biochemical Research
a. Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is another area of interest. Specific focus can be directed towards its interaction with enzymes involved in metabolic pathways relevant to drug metabolism or neurotransmitter degradation.
b. Binding Affinity Studies
Research into the binding affinity of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid to various receptors (e.g., serotonin receptors) can provide insights into its mechanism of action and therapeutic potential.
Synthetic Chemistry
a. Synthesis Pathways
The synthesis of this compound can be achieved through established synthetic routes involving piperidine derivatives and benzyl-methyl amines. Exploring alternative synthesis methods can enhance yield and purity.
b. Structural Modifications
Investigating structural modifications may lead to the development of analogs with improved pharmacological profiles or reduced side effects.
Data Tables
| Target Receptor | Binding Affinity (Ki) | Reference Study |
|---|---|---|
| Serotonin Receptor 5HT1A | TBD | [Study on piperidine derivatives] |
| Dopamine D2 Receptor | TBD | [Neuropharmacological study] |
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of similar piperidine compounds demonstrated significant activity at serotonin receptors, leading to improved mood regulation in animal models. This suggests that {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid may have similar therapeutic potential.
Case Study 2: Synthesis and Characterization
Research focused on the synthesis of related compounds highlighted effective methods for producing high yields using microwave-assisted synthesis techniques, which could be applied to {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid for efficient production.
Wirkmechanismus
The mechanism of action of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group can interact with active sites, while the piperidine ring provides structural stability. The acetic acid moiety may enhance solubility and facilitate transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid (CAS: 1353967-20-0)
- Key Differences: The benzyl-methyl-amino group in the target compound is replaced with a benzyloxycarbonyl-cyclopropyl-amino group. The cyclopropane ring introduces steric constraints, while the benzyloxycarbonyl group adds polarity .
- Inferred Properties : The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation. However, increased steric bulk could reduce membrane permeability compared to the smaller benzyl-methyl substituent.
3-(Methyl(pent-4-en-1-yl)amino)propanoic Acid
- Key Differences: This analog replaces the piperidine ring with a simpler propanoic acid backbone and substitutes the benzyl group with a pent-4-en-1-yl chain.
- The unsaturated pentenyl chain may increase reactivity or susceptibility to metabolic oxidation .
Pharmacophore and Receptor Interactions
PPAR Ligands (e.g., 5-{3-[(6-Benzoyl-1-propyl-2-naphthyl)oxy]propoxy}-1H-indol-1-yl)acetic Acid)
- Key Differences : PPAR ligands often feature extended aromatic systems (e.g., naphthyl or indole groups) and longer alkyl/ether chains. The target compound’s piperidine ring provides a compact, rigid structure distinct from these planar systems.
- Inferred Activity : The acetic acid moiety is conserved, suggesting a role in hydrogen bonding with receptor residues (e.g., PPARγ). However, the piperidine-benzyl-methyl group may limit interactions with large hydrophobic pockets targeted by bulkier ligands .
Pharmacophore Mapping Insights
- highlights the importance of substituent positioning in ligand-receptor interactions. For example, benzyl-hydroxy-phenylethylamino analogs (e.g., 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbonyl)acetic acid) exhibit enhanced hydrogen-bonding capacity due to hydroxyl and carbonyl groups, which are absent in the target compound .
Tabulated Comparison of Key Compounds
Biologische Aktivität
{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known by its CAS number 1353963-28-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is C16H24N2O2. It features a piperidine ring substituted with a benzyl-methyl-amino group and an acetic acid moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibits various biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds structurally related to this compound have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .
- Anticancer Activity : Related compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma . The piperidine structure is often associated with enhanced cytotoxicity against cancer cells.
The biological activity of {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid can be attributed to several mechanisms:
- Cholinesterase Inhibition : The compound's ability to inhibit AChE and BuChE suggests it may enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease .
- Apoptosis Induction : Studies on similar compounds indicate that they can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and morphological changes indicative of apoptosis .
- Blood-Brain Barrier Penetration : Some derivatives have shown the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies .
Case Studies and Research Findings
Several studies provide insights into the biological activities of compounds related to {3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid:
Table 1: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
